N-Benzylquinine (chloride)
Description
N-Benzylquinine (chloride) is a quaternary ammonium salt derived from quinine, a naturally occurring cinchona alkaloid. This compound features a benzyl group attached to the quinuclidine nitrogen of the cinchona backbone, enhancing its utility as a chiral phase-transfer catalyst (PTC) in asymmetric synthesis. Its applications span pharmaceutical manufacturing and organic chemistry, where it facilitates enantioselective reactions such as alkylations and epoxidations .
Properties
Molecular Formula |
C27H31ClN2O2 |
|---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
(R)-[(2S)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |
InChI |
InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1/t20?,21?,26-,27+,29?;/m0./s1 |
InChI Key |
JYDIJFKNXHPWBJ-DBULPSDSSA-M |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-] |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzylquinine (chloride) can be synthesized through a series of chemical reactions involving quinine and benzyl chloride. The typical synthetic route involves the reaction of quinine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of N-Benzylquinine (chloride) involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-Benzylquinine (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydroquinine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinine derivatives.
Substitution: Various substituted quinine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzylquinine (chloride) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzylquinine (chloride) involves its interaction with molecular targets such as enzymes and receptors. The compound binds to specific sites on these targets, modulating their activity and leading to various biological effects. For example, in its antimalarial action, N-Benzylquinine (chloride) inhibits the polymerization of heme, a crucial process for the survival of the malaria parasite .
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural features, molecular weights, applications, and research findings for N-Benzylquinine (chloride) and related compounds:
*Estimated based on structural formula.
Key Research Findings and Distinctions
Pharmacological Activity: Benzoquinonium Chloride and Succinylmonocholine Chloride are both neuromuscular blockers but differ in duration of action. Benzoquinonium exhibits prolonged effects due to its rigid bis-quaternary structure, while Succinylmonocholine is hydrolyzed rapidly by plasma cholinesterases . N-Benzylquinine (chloride) lacks direct neuromuscular activity but is pivotal in enantioselective catalysis, enabling synthesis of chiral pharmaceuticals like β-blockers .
Chemical Stability and Solubility: Quaternary ammonium compounds (e.g., Benzalkonium Chloride, N-Benzylquinine) exhibit high water solubility due to their ionic nature.
Antimicrobial vs. Catalytic Roles :
- Benzalkonium Chloride (BAC12) disrupts microbial membranes via cationic surfactant action, making it a staple in disinfectants .
- N-Benzylquinine (chloride) leverages its chiral benzyl group to stabilize transition states in asymmetric reactions, achieving enantiomeric excess (ee) >90% in epoxidations .
Structural Complexity and Synthetic Utility: N-Benzylcyclohexylamine HCl serves as a simple amine precursor in alkylation reactions, whereas Benzoquinonium Chloride’s complex bis-ammonium architecture requires multi-step synthesis .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for N-Benzylquinine (chloride), and how can researchers optimize reaction yields?
- Methodological Answer : The synthesis typically involves quinine modification via nucleophilic substitution with benzyl chloride under anhydrous conditions. Key steps include:
- Reaction Optimization : Use inert atmosphere (N₂/Ar) and controlled temperature (40–60°C) to minimize side reactions like hydrolysis .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .
- Yield Tracking : Monitor reaction progress with TLC (Rf ~0.5 in 9:1 CH₂Cl₂:MeOH) and adjust stoichiometry (1.2–1.5 eq benzyl chloride per quinine) .
Q. Which spectroscopic techniques are critical for characterizing N-Benzylquinine (chloride)?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish benzyl protons (δ 4.8–5.2 ppm) and quinuclidine carbons .
- Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H]⁺ ~463 m/z) confirms molecular weight .
- Elemental Analysis : Verify chloride content via ion chromatography or AgNO₃ titration .
Q. How should researchers design stability studies for N-Benzylquinine (chloride) under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation : Expose samples to 40°C/75% RH for 3 months; analyze degradation products via LC-MS .
- Light Sensitivity : Use amber vials and compare UV-Vis spectra before/after light exposure (ICH Q1B guidelines) .
- Data Interpretation : Apply Arrhenius kinetics to predict shelf life at 25°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of N-Benzylquinine (chloride) across studies?
- Methodological Answer :
- Systematic Review : Follow PRISMA guidelines to identify bias (e.g., cell line variability, assay protocols) .
- Meta-Analysis : Pool IC₅₀ data using random-effects models; assess heterogeneity via I² statistics .
- Experimental Replication : Standardize assays (e.g., fixed ATP concentration in kinase inhibition studies) .
Q. What computational strategies are effective for elucidating the catalytic mechanism of N-Benzylquinine (chloride) in asymmetric synthesis?
- Methodological Answer :
- DFT Calculations : Optimize transition states at B3LYP/6-31G(d) level to identify stereoelectronic effects .
- Molecular Dynamics : Simulate solvent interactions (e.g., toluene vs. THF) to explain enantioselectivity trends .
- Docking Studies : Map ligand-protein interactions using AutoDock Vina; validate with mutagenesis data .
Q. How can advanced chromatographic techniques improve the detection of trace impurities in N-Benzylquinine (chloride)?
- Methodological Answer :
- UHPLC-MS/MS : Employ a HILIC column (2.1 × 100 mm, 1.7 µm) with a 0.1% formic acid gradient for polar impurities .
- Chiral HPLC : Use a Chiralpak IA-3 column to quantify enantiomeric excess (>99% required for pharmacological studies) .
- Data Validation : Apply ICH Q3A guidelines for impurity thresholds (≤0.15% for unidentified impurities) .
Q. What experimental controls are essential when investigating the cytotoxicity of N-Benzylquinine (chloride) in primary cell lines?
- Methodological Answer :
- Positive/Negative Controls : Include staurosporine (apoptosis inducer) and DMSO-only wells .
- Cell Viability Assays : Use dual methods (MTT + ATP luminescence) to confirm results .
- Batch Consistency : Test multiple synthesis batches to rule out impurity-driven effects .
Methodological Frameworks
Q. How to design a robust structure-activity relationship (SAR) study for N-Benzylquinine (chloride) derivatives?
- Answer :
- Variable Selection : Modify benzyl substituents (e.g., electron-withdrawing groups) while keeping the quinuclidine core intact .
- Multivariate Analysis : Apply PCA to correlate logP, polar surface area, and IC₅₀ .
- Hypothesis Testing : Use one-tailed t-tests to validate enhanced activity in derivatives (α = 0.05) .
Q. What strategies ensure reproducibility in scaled-up synthesis of N-Benzylquinine (chloride)?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
